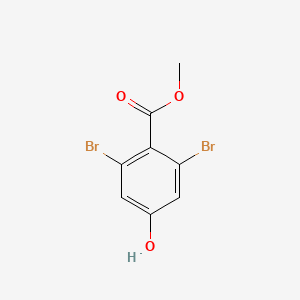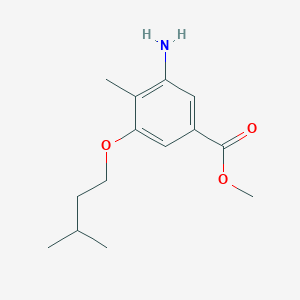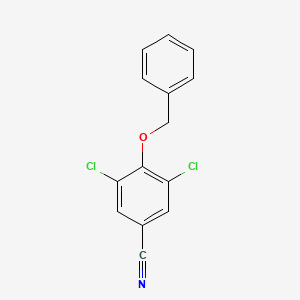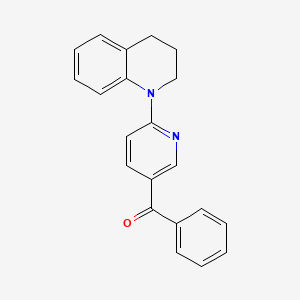
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Coupling Reactions: The quinoline and pyridine derivatives can be coupled using cross-coupling reactions like Suzuki or Heck reactions.
Final Assembly: The phenyl group can be introduced through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: : The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry. Biology Medicine : Possible use as a drug candidate or in drug delivery systems. Industry : Applications in materials science, such as in the development of new polymers or as a catalyst.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific enzymes or receptors, altering their activity. In materials science, it could act as a catalyst or a structural component.
Comparación Con Compuestos Similares
Similar compounds might include other quinoline or pyridine derivatives. The uniqueness of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone could lie in its specific substitution pattern and the resulting biological or chemical properties.
List of Similar Compounds
- Quinoline
- Pyridine
- (3,4-Dihydroquinolin-1(2H)-yl)pyridine derivatives
- Phenylmethanone derivatives
Propiedades
Fórmula molecular |
C21H18N2O |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15H,6,10,14H2 |
Clave InChI |
MOPKMLFAPYXKFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
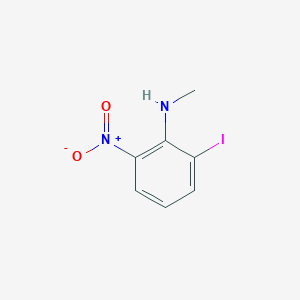
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
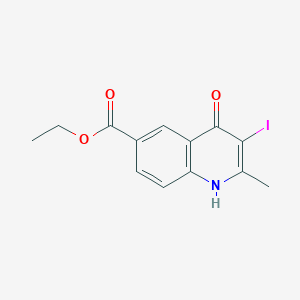
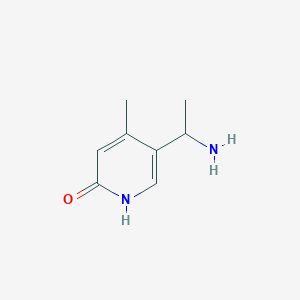
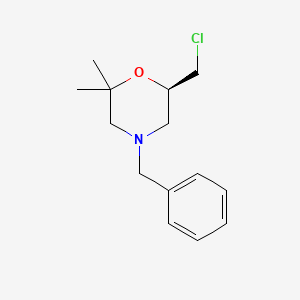
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)
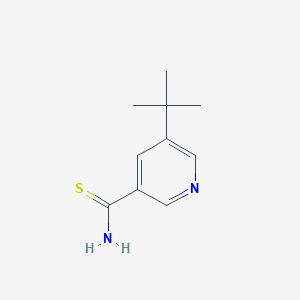

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
